molecular formula C21H14BClF4N2O4 B7747647 (E)-(6-chloro-2-phenylchromen-4-ylidene)-(2-hydroxy-4-nitrophenyl)azanium;tetrafluoroborate

(E)-(6-chloro-2-phenylchromen-4-ylidene)-(2-hydroxy-4-nitrophenyl)azanium;tetrafluoroborate

Cat. No.: B7747647
M. Wt: 480.6 g/mol
InChI Key: AZBMQXMVJVAJOV-XHMOQMQQSA-O
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Description

(E)-(6-chloro-2-phenylchromen-4-ylidene)-(2-hydroxy-4-nitrophenyl)azanium;tetrafluoroborate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chromenylidene moiety and a nitrophenylazanium group, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(6-chloro-2-phenylchromen-4-ylidene)-(2-hydroxy-4-nitrophenyl)azanium;tetrafluoroborate typically involves multi-step organic reactions The initial step often includes the formation of the chromenylidene core through a condensation reaction between a phenyl-substituted benzaldehyde and a suitable chromone derivative

Subsequent steps involve the nitration of the phenyl ring to introduce the nitro group, followed by reduction to form the azanium ion. The final step includes the formation of the tetrafluoroborate salt through an ion exchange reaction with tetrafluoroboric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-(6-chloro-2-phenylchromen-4-ylidene)-(2-hydroxy-4-nitrophenyl)azanium;tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and chromenylidene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

(E)-(6-chloro-2-phenylchromen-4-ylidene)-(2-hydroxy-4-nitrophenyl)azanium;tetrafluoroborate has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-(6-chloro-2-phenylchromen-4-ylidene)-(2-hydroxy-4-nitrophenyl)azanium;tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, the nitrophenylazanium group can interact with cellular proteins, leading to changes in cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-(6-chloro-2-phenylchromen-4-ylidene)-(2-hydroxy-4-nitrophenyl)azanium;tetrafluoroborate is unique due to its combination of a chromenylidene core and a nitrophenylazanium group, which imparts distinct chemical and biological properties not found in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-(6-chloro-2-phenylchromen-4-ylidene)-(2-hydroxy-4-nitrophenyl)azanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN2O4.BF4/c22-14-6-9-20-16(10-14)18(12-21(28-20)13-4-2-1-3-5-13)23-17-8-7-15(24(26)27)11-19(17)25;2-1(3,4)5/h1-12,25H;/q;-1/p+1/b23-18+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBMQXMVJVAJOV-XHMOQMQQSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[NH+]C3=C(C=C(C=C3)[N+](=O)[O-])O)C4=C(O2)C=CC(=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=C/C(=[NH+]\C3=C(C=C(C=C3)[N+](=O)[O-])O)/C4=C(O2)C=CC(=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BClF4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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